![molecular formula C16H18FNO B13055294 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine is an organic compound that features a fluorinated phenyl group attached to a methoxyphenyl moiety, linked through a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-hydroxybenzaldehyde, undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate to form 4-methoxybenzaldehyde.
Introduction of the Fluorophenyl Group: The 4-methoxybenzaldehyde is then subjected to a nucleophilic aromatic substitution reaction with 2-fluorobenzyl bromide in the presence of a base like sodium hydride to yield 4-[(2-fluorophenyl)methoxy]benzaldehyde.
Formation of the Propylamine Chain: The 4-[(2-fluorophenyl)methoxy]benzaldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride. This intermediate is then converted to the corresponding bromide using phosphorus tribromide.
Final Coupling: The bromide intermediate undergoes a nucleophilic substitution reaction with ammonia or an amine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic rings can be hydrogenated under high pressure in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of fully hydrogenated aromatic rings.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl group can enhance binding affinity and selectivity towards these targets, while the methoxyphenyl moiety can modulate the compound’s overall pharmacokinetic properties. The propylamine chain allows for proper orientation and interaction within the binding site, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)propan-1-amine: Lacks the fluorine atom, which may result in different binding affinities and pharmacokinetic properties.
1-(4-Fluorophenyl)propan-1-amine: Lacks the methoxy group, which can affect its overall chemical reactivity and biological activity.
1-(4-[(2-Chlorophenyl)methoxy]phenyl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine, which can lead to different electronic and steric effects.
Uniqueness
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine is unique due to the presence of both the fluorinated phenyl and methoxyphenyl groups, which can provide a balance of electronic and steric properties. This combination can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C16H18FNO |
|---|---|
Peso molecular |
259.32 g/mol |
Nombre IUPAC |
1-[4-[(2-fluorophenyl)methoxy]phenyl]propan-1-amine |
InChI |
InChI=1S/C16H18FNO/c1-2-16(18)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)17/h3-10,16H,2,11,18H2,1H3 |
Clave InChI |
DIJMPSLMNLGMNA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OCC2=CC=CC=C2F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


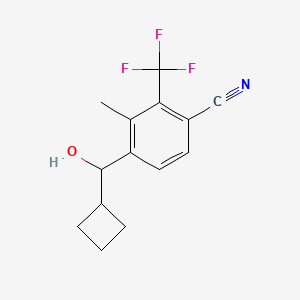
![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)

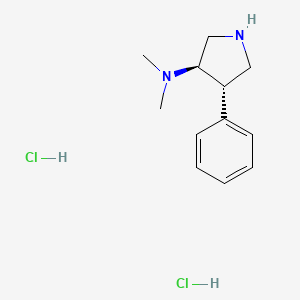
![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13055246.png)
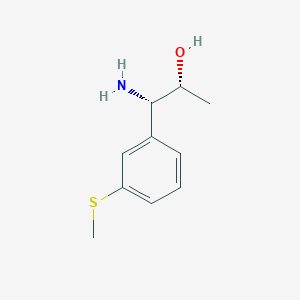
![(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13055259.png)
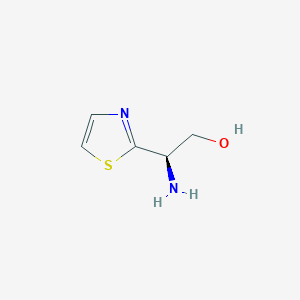
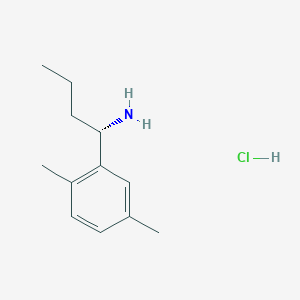
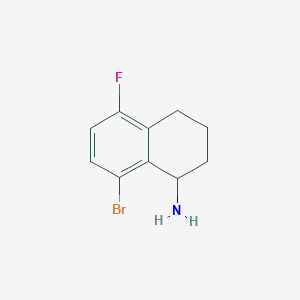
![2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13055302.png)
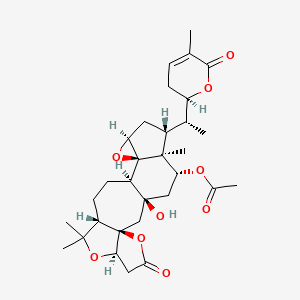
![7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13055316.png)

